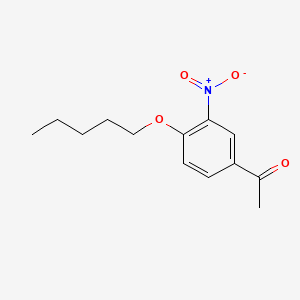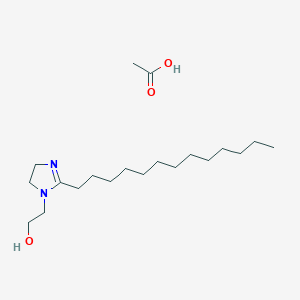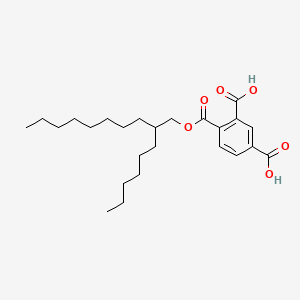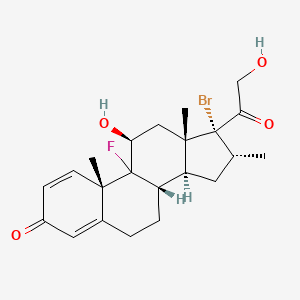
2,5-Dibutoxy-4'-methoxy(1,1'-biphenyl)-4-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride is a diazonium salt that is used in various chemical reactions and applications. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
准备方法
The synthesis of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride typically involves the diazotization of the corresponding amine. The process generally includes the following steps:
Formation of the amine precursor: The starting material, 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl), is synthesized through a series of organic reactions, including alkylation and etherification.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, to form different substituted biphenyl derivatives.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.
Biology: The compound can be used in labeling and detection techniques, where the diazonium group reacts with biomolecules to form detectable products.
Medicine: Research into its potential use in drug development and delivery systems is ongoing.
Industry: It is used in the production of various organic compounds and materials.
作用机制
The mechanism of action of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar compounds to 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride include other diazonium salts, such as:
- 2,5-Dimethoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride
- 2,5-Dibutoxy-4’-ethoxy(1,1’-biphenyl)-4-diazonium chloride
These compounds share similar chemical properties and reactivity but differ in their substituents, which can affect their specific applications and reactivity. The uniqueness of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride lies in its specific substituents, which can influence its solubility, stability, and reactivity in various chemical reactions.
属性
CAS 编号 |
94136-05-7 |
|---|---|
分子式 |
C21H27N2O3.Cl C21H27ClN2O3 |
分子量 |
390.9 g/mol |
IUPAC 名称 |
2,5-dibutoxy-4-(4-methoxyphenyl)benzenediazonium;chloride |
InChI |
InChI=1S/C21H27N2O3.ClH/c1-4-6-12-25-20-15-19(23-22)21(26-13-7-5-2)14-18(20)16-8-10-17(24-3)11-9-16;/h8-11,14-15H,4-7,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YNTXJPZSNIBITC-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)OC)OCCCC)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)





